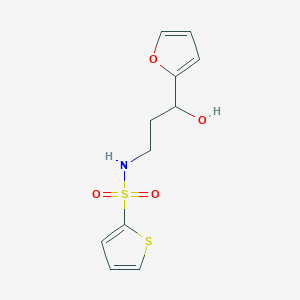
N-(3-(furan-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiophene family and is synthesized through a specific method. The purpose of
Scientific Research Applications
Synthetic Applications
Cascade Reactions for Constructing Sulfonyl Compounds : A study by Li and Liu (2014) discusses an efficient method for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates using a copper/silver-mediated cascade reaction. This methodology could be relevant for synthesizing derivatives of N-(3-(furan-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide, providing a one-step access via protodecarboxylation and C-S bond formation (Li & Liu, 2014).
Synthesis and Derivatization : Hartman and Halczenko (1990) explored the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, which could offer insights into functionalizing this compound for various applications (Hartman & Halczenko, 1990).
Biological and Material Applications
Corrosion Inhibition : Sappani and Karthikeyan (2014) demonstrated the use of sulfonamide compounds as inhibitors for mild steel corrosion in sulfuric acid, highlighting their potential in material protection. This suggests that derivatives of this compound could also find applications in corrosion inhibition (Sappani & Karthikeyan, 2014).
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c13-9(10-3-1-7-16-10)5-6-12-18(14,15)11-4-2-8-17-11/h1-4,7-9,12-13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVCPIYNFGLOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNS(=O)(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2699184.png)
![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2699185.png)

![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)
![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)
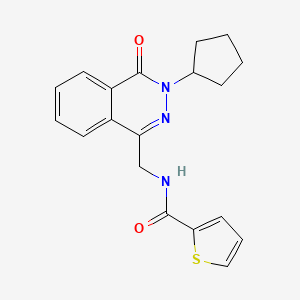
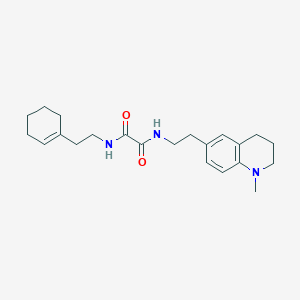



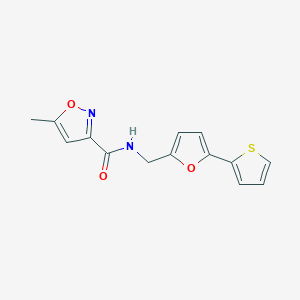
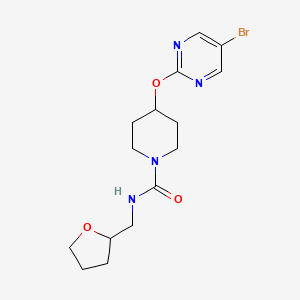
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)
![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)